![molecular formula C13H19NO3S B3856565 5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid](/img/structure/B3856565.png)
5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid
Overview
Description
5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid, commonly known as levetiracetam, is a pharmaceutical drug that is used to treat epilepsy. It was first approved by the US Food and Drug Administration in 1999 and has since become a widely used medication for the treatment of seizures. Levetiracetam belongs to a class of drugs known as antiepileptic drugs (AEDs), which work by reducing the abnormal electrical activity in the brain that causes seizures.
Mechanism of Action
The exact mechanism of action of levetiracetam is not fully understood. However, it is thought to work by binding to a specific protein in the brain known as synaptic vesicle protein 2A (SV2A). This binding is believed to reduce the release of neurotransmitters such as glutamate, which can cause seizures when released in excessive amounts.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, levetiracetam has been shown to reduce the levels of the excitatory neurotransmitter glutamate, which can contribute to the development of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of using levetiracetam in lab experiments is its high potency and specificity for SV2A. This makes it a useful tool for studying the role of SV2A in the brain and for developing new drugs that target this protein. However, one limitation of using levetiracetam in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
Future Directions
There are a number of potential future directions for research on levetiracetam. One area of interest is the development of new drugs that target SV2A and other proteins involved in the development of seizures. Additionally, researchers are exploring the potential use of levetiracetam in the treatment of other neurological disorders such as Alzheimer's disease and autism. Finally, there is ongoing research into the mechanisms of action of levetiracetam and other 5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid, which could lead to new insights into the development and treatment of epilepsy.
Scientific Research Applications
Levetiracetam has been extensively studied for its efficacy in treating epilepsy. It has been shown to be effective in reducing the frequency and severity of seizures in both adults and children with epilepsy. Additionally, levetiracetam has been studied for its potential use in the treatment of other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
properties
IUPAC Name |
(5Z)-5-hydroxyimino-5-[5-(2-methylpropyl)thiophen-2-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)8-10-6-7-12(18-10)11(14-17)4-3-5-13(15)16/h6-7,9,17H,3-5,8H2,1-2H3,(H,15,16)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEACVWLNEFEHTJ-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)C(=NO)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(S1)/C(=N\O)/CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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